N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride
Description
Key Nomenclature Features
- IUPAC Name : 4-N-[(4-Methoxyphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride.
- Synonym : trans-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride.
- Molecular Formula : C₁₄H₂₄Cl₂N₂O.
The stereochemical descriptor "trans" in the synonym reflects the relative positions of the amine groups on the cyclohexane ring. In the chair conformation, the N1 and N4 amines occupy equatorial positions on opposite faces of the ring, minimizing steric strain.
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-N-[(4-Methoxyphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride |
| CAS Registry Number | 1286265-71-1 |
| Molecular Formula | C₁₄H₂₄Cl₂N₂O |
| Molecular Weight | 307.3 g/mol |
| SMILES | COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl |
The SMILES string encodes the cyclohexane backbone (C2CCC(CC2)N), the 4-methoxybenzyl group (COC1=CC=C(C=C1)CN), and the hydrochloride counterions.
Properties
IUPAC Name |
4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOYOOZDFHILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine groups undergo oxidation under controlled conditions:
Mechanistic studies suggest oxidation proceeds through radical intermediates when using H₂O₂, while KMnO₄ induces dehydrogenation of the cyclohexane ring.
Reduction Reactions
Reduction targets the imine intermediates formed during derivatization:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amine Reduction | NaBH₄ in ethanol, 0–25°C | Saturated cyclohexane-1,4-diamine derivatives |
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C catalyst | Debenzylated products (cyclohexane-1,4-diamine) |
Reduction preserves stereochemistry at the cyclohexane ring but removes the 4-methoxybenzyl group under hydrogenation .
Substitution Reactions
The methoxybenzyl group participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Benzyl Group Replacement | Alkyl halides (R-X), K₂CO₃, DMF | N-alkylated cyclohexane-diamines |
| Aromatic Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at para-methoxy position |
Kinetic studies show substitution at the methoxybenzyl group occurs 5–10× faster than at the cyclohexane amines due to steric hindrance.
Coordination/Complexation
The compound acts as a bidentate ligand for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Biological Activity |
|---|---|---|---|
| ZnCl₂ | Ethanol reflux, 12 h | Octahedral [Zn(L)Cl₂] | 4× higher antimicrobial activity vs. free ligand against S. aureus |
| Cu(NO₃)₂ | Methanol, 60°C | Square-planar [Cu(L)(NO₃)₂] | Moderate antifungal activity against C. albicans |
X-ray crystallography confirms the ligand coordinates via both amine nitrogens, forming stable six-membered chelate rings . The Zn(II) complex shows MIC values of 8 μg/mL against S. aureus, comparable to ciprofloxacin (2 μg/mL) .
Stability Under Physiological Conditions
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Hydrolysis Half-life (pH 7.4) | 48 h | HPLC | |
| Plasma Protein Binding | 92–95% | Equilibrium dialysis | |
| Thermal Decomposition | 210–215°C | TGA |
The hydrochloride salt enhances aqueous solubility (>50 mg/mL) while maintaining stability across pH 3–9.
Research Implications
Recent studies highlight two key applications:
-
Antimicrobial Synergy : Zn(II) complexes reduce E. coli biofilm formation by 78% at sub-MIC concentrations .
-
Chiral Resolution : The cyclohexane backbone enables enantioselective synthesis of β-amino alcohols (ee >90%) via asymmetric catalysis .
These findings position the compound as a versatile scaffold for developing metal-based therapeutics and stereoselective catalysts.
Scientific Research Applications
Medicinal Chemistry
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride has been investigated for its role as a potential therapeutic agent in cancer treatment:
- Cytotoxicity Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines including NCI-H460, A549, and MDA-MB-231. These studies suggest that the compound may interfere with pathways involved in tumor growth and proliferation.
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of certain biological pathways:
- Mechanism of Action : The presence of the methoxybenzyl group enhances interaction with specific receptors or enzymes, which is crucial for its potential therapeutic effects. Preliminary studies have indicated its ability to disrupt biochemical pathways associated with cancer cell survival.
Case Studies
Recent studies have focused on the compound's efficacy and mechanisms:
- Cell Growth Inhibition : In vitro studies have demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines. The results suggest that these compounds could serve as lead structures for developing new anticancer drugs.
- Biochemical Pathway Analysis : Investigations into how this compound interacts with cellular targets have revealed its potential to modulate enzyme activity involved in cancer metabolism. This could open avenues for novel therapeutic strategies targeting metabolic pathways in tumors.
Mechanism of Action
The mechanism of action of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituent Effects on Pharmacological Properties
- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the parent compound enhances solubility in polar solvents compared to chloro derivatives . Fluorine at the para position (4-F) offers a balance between electronegativity and metabolic stability, reducing oxidative degradation .
Positional Isomerism :
- Salt Forms: Dihydrochloride salts (e.g., (1R,4R)-N1-(2-Chlorobenzyl)-cyclohexane-1,4-diamine diHCl) demonstrate higher aqueous solubility than mono-hydrochloride forms, critical for intravenous formulations .
Stereochemistry :
Research Findings and Trends
- Synthetic Optimization : Recent patents highlight improved yields (e.g., 50.8% for trans-N1-((1R,2S)-2-phenylcyclopropyl)cyclohexane-1,4-diamine HCl) via Boc-deprotection strategies .
- Biological Screening : Chloro and fluoro derivatives show promise in preclinical models for pain management, with 4-F analogs exhibiting reduced hepatotoxicity .
- Regulatory Considerations : High-purity intermediates (≥99%) are critical for regulatory compliance, as impurities ≤0.3% are mandated for pharmaceutical use .
Biological Activity
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H23ClN2O
- Molecular Weight : Approximately 270.80 g/mol
- CAS Number : 1353984-43-6
The compound features a cyclohexane ring with a 4-methoxybenzyl substituent and two amine groups located at the 1 and 4 positions. The methoxy group enhances solubility and may influence pharmacological properties.
This compound is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may modulate pathways related to cancer cell growth and proliferation. The exact mechanisms are still under investigation, but the compound's structural features indicate potential binding to specific proteins that regulate these pathways.
Biological Activity Overview
Research indicates significant biological activity for this compound, particularly:
- Cancer Research : Initial studies show promising results in inhibiting cell growth in certain cancer cell lines. For instance, it was found to inhibit proliferation in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor in various biological pathways. Its structural analogs have shown effectiveness against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis, indicating its potential in treating parasitic infections .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of this compound on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential. Current studies focus on:
- Absorption : Investigations into how well the compound is absorbed in biological systems.
- Distribution : Studies on its distribution within tissues post-administration.
- Metabolism : Identification of metabolic pathways and products.
- Excretion : Evaluation of excretion routes to determine safety profiles.
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:
- Optimizing Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Initiating preclinical and clinical trials to assess efficacy and safety in humans.
- Combination Therapies : Exploring the compound's use in combination with other therapeutic agents to improve treatment outcomes for various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, trans-cyclohexane-1,4-diamine reacts with substituted benzyl halides in anhydrous THF under nitrogen, achieving yields of ~60–75% ( ). Solvent polarity and temperature significantly affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) is recommended to remove unreacted diamine .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer :
- NMR : -NMR in DMSO-d6 shows distinct peaks for the cyclohexane backbone (δ 1.4–2.1 ppm, multiplet) and methoxybenzyl protons (δ 3.7 ppm, singlet; δ 6.8–7.3 ppm, aromatic) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirm >95% purity ( ).
- Mass Spectrometry : Exact mass (258.1106 Da) should match theoretical values within 0.05 Da error ( ).
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Wear nitrile gloves and safety goggles. Avoid inhalation of dust; use fume hoods during weighing. In case of skin contact, wash immediately with water for 15 minutes ( ). Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the stereochemistry (cis vs. trans) of the cyclohexane-1,4-diamine core impact biological activity in related compounds?
- Answer : The trans-configuration enhances rigidity and receptor binding specificity. For example, trans-N1-(2-phenylcyclopropyl) analogs show 3–5× higher potency in kinase inhibition assays compared to cis-isomers ( ). Molecular docking studies suggest improved steric alignment with hydrophobic binding pockets .
Q. What strategies resolve contradictions in reported solubility data for hydrochloride salts of aromatic diamines?
- Answer : Discrepancies arise from pH-dependent solubility. At physiological pH (7.4), the hydrochloride salt exhibits solubility of ~2.5 mg/mL in water, but this drops to <0.1 mg/mL in PBS. Use pH-solubility profiling and co-solvents (e.g., PEG-400) to optimize formulations for in vitro assays ( ) .
Q. How do structural modifications (e.g., fluorination of the benzyl group) alter the compound’s pharmacokinetic profile?
- Answer : Fluorination at the para position of the benzyl group increases metabolic stability (t½ from 1.2 to 4.7 hours in human liver microsomes) but reduces blood-brain barrier permeability (logP drops from 2.1 to 1.4). Comparative studies using LC-MS/MS show altered CYP3A4-mediated oxidation pathways ( ) .
Q. What crystallographic techniques confirm the solid-state structure of this compound and its analogs?
- Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals triclinic crystal systems (space group P1) with unit cell parameters: a = 7.131 Å, b = 11.749 Å, c = 12.654 Å ( ). Hydrogen-bonding networks between amine groups and chloride ions stabilize the lattice .
Methodological Notes
- Experimental Design : For kinetic studies, use stopped-flow NMR to monitor reaction intermediates.
- Data Contradictions : Cross-validate solubility data using orthogonal methods (e.g., nephelometry vs. HPLC).
- Advanced Applications : Explore the compound’s role as a supramolecular nucleating agent in polymer morphology control ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
